4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide
Description
4-(Anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide is a synthetic organic compound characterized by a naphthalene backbone substituted with a hydroxy group at position 1, a butylamide group at position 2, and an anilinosulfonyl moiety at position 4. The sulfonamide group (‑SO₂‑NH‑) is critical to its pharmacological and chemical properties, as sulfonamides are known for their role in metal chelation, enzyme inhibition, and bioactivity modulation . This compound has garnered attention in medicinal chemistry due to its structural similarity to hydroxamic acids and ureido derivatives, which are often explored for antioxidant, anti-inflammatory, and receptor-targeting applications .
Properties
CAS No. |
439094-45-8 |
|---|---|
Molecular Formula |
C21H22N2O4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-butyl-1-hydroxy-4-(phenylsulfamoyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-13-22-21(25)18-14-19(16-11-7-8-12-17(16)20(18)24)28(26,27)23-15-9-5-4-6-10-15/h4-12,14,23-24H,2-3,13H2,1H3,(H,22,25) |
InChI Key |
FWAKIMOWBOTUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)NC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. This intermediate is then subjected to sulfonation to introduce the sulfonyl group. The final step involves the coupling of the sulfonated intermediate with aniline and butylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency of each step, and purification techniques like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aniline and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Sulfonamide vs. Amide Derivatives
A key structural distinction lies in the sulfonamide group compared to amide-based analogues. For instance, N-[4-(anilinosulfonyl)phenyl]-2,4-dichlorobenzamide (corrected structure from ) demonstrates significantly higher activity (EC₅₀ = 0.8 µM) compared to its amide counterpart (EC₅₀ > 10 µM) due to enhanced hydrogen-bonding capacity and steric stabilization from the sulfonamide group . Similarly, 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide likely benefits from the sulfonamide’s electron-withdrawing effects, improving binding affinity to target proteins.
Hydroxamic Acid Derivatives
Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ), share the hydroxy group’s metal-chelating capability.
Functional Comparisons
Antioxidant Activity
Hydroxamic acids and sulfonamides are frequently evaluated for radical scavenging. For example, N-phenyl-2-furohydroxamic acid (compound 11 in ) exhibits moderate DPPH radical scavenging (IC₅₀ ~ 50 µM), while butylated hydroxyanisole (BHA), a benchmark antioxidant, has an IC₅₀ of ~10 µM . The target compound’s hydroxy-naphthamide structure likely positions it between these values, though exact data require further validation.
Pharmacokinetic Properties
This contrasts with N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (compound 5 in ), where the benzhydryl group may reduce solubility but increase receptor-binding duration .
Data Table: Key Comparative Parameters
Notes on Structural Accuracy and Implications
- Criticality of Sulfonamide vs. Amide Bonds : As highlighted in , misassignment of sulfonamide as an amide bond led to significant underestimation of activity (e.g., EC₅₀ shifted from >10 µM to 0.8 µM post-correction). This underscores the necessity of precise structural characterization for structure-activity relationship (SAR) studies .
- Role of Bulky Substituents : The butyl group in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., benzhydryl in compound 5) may hinder diffusion but prolong target engagement .
Biological Activity
4-(Anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide is C₁₈H₁₉N₂O₄S. The structure comprises a naphthalene ring system with an anilinosulfonyl group and a butyl chain, which may influence its biological interactions.
Research indicates that compounds similar to 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The sulfonamide moiety is known to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial activity. Additionally, the presence of the naphthamide structure may contribute to anti-inflammatory effects by modulating cytokine production.
Study 1: Antimicrobial Efficacy
In a comparative study of naphthamide derivatives, compounds with similar structural features were tested against a panel of bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting potential pathways for optimizing 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide for improved efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 4-(Anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide (predicted) | TBD | TBD |
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of naphthamide derivatives in vitro. The study measured cytokine levels in response to lipopolysaccharide (LPS) stimulation in macrophages. Compounds structurally similar to 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Compound | Cytokine Level Reduction (%) |
|---|---|
| Compound C | 50% |
| Compound D | 40% |
| 4-(Anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide (predicted) | TBD |
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